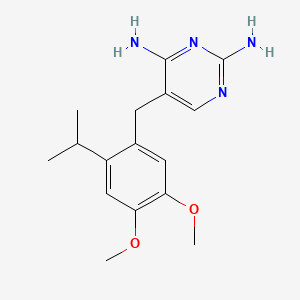
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ロサプロストルはプロスタグランジンの合成アナログであり、主にその抗潰瘍効果のために使用されます。 胃酸分泌を抑制し、胃粘膜を保護することで知られており、胃潰瘍や十二指腸潰瘍などの治療に有効です .
準備方法
合成ルートと反応条件
ロサプロストルは、以下の主要なステップを含む複数段階のプロセスを通じて合成できます。
出発物質: 合成はシクロペンタン誘導体から始まります。
水酸化: シクロペンタン環の特定の位置にヒドロキシル基を導入します。
鎖の伸長: ヘプタン酸側鎖を付加します。
最終的な修飾: 目的の立体化学と官能基を得るための調整。
工業生産方法
ロサプロストルの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模化学合成が含まれます。このプロセスには通常、以下が含まれます。
触媒: 反応速度を高めるための特定の触媒の使用。
温度制御: 目的の反応を促進するための正確な温度条件の維持。
化学反応の分析
反応の種類
ロサプロストルは、以下を含むさまざまな化学反応を受けます。
酸化: ヒドロキシル基をカルボニル基に変換します。
還元: カルボニル基をヒドロキシル基に戻します。
置換: 官能基を他の置換基と置換します。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
溶媒: 一般的な溶媒には、ジクロロメタン、エタノール、水などがあります。
主要な生成物
これらの反応から生成される主要な生成物には、最終的なロサプロストル化合物を得るためにさらに処理されるさまざまな中間体が含まれます .
科学研究アプリケーション
ロサプロストルは、科学研究において幅広い用途があります。
化学: プロスタグランジンアナログとその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスやシグナル伝達経路への影響について調査されています。
医学: 主に胃潰瘍や十二指腸潰瘍の治療に使用されます。また、非ステロイド系抗炎症薬(NSAID)誘発性損傷から胃粘膜を保護する可能性についても研究されています。
科学的研究の応用
Rosaprostol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prostaglandin analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of gastric and duodenal ulcers. It is also studied for its potential in protecting the gastric mucosa from nonsteroidal anti-inflammatory drug (NSAID)-induced damage.
Industry: Utilized in the pharmaceutical industry for the development of antiulcerative medications
作用機序
ロサプロストルは、天然のプロスタグランジンの作用を模倣することでその効果を発揮します。胃粘膜細胞のプロスタグランジン受容体に結合することにより、以下につながります。
胃酸分泌の抑制: プロトンポンプを阻害することにより、胃酸の産生を抑制します。
粘膜保護: 胃粘膜を保護する粘液と重炭酸塩の分泌を促進します。
血流の増加: 胃粘膜への血流を促進し、組織の修復と治癒を助けます
類似化合物との比較
類似化合物
ミソプロストール: 同じ適応症で使用される別のプロスタグランジンアナログですが、薬物動態特性が異なります。
エンプロスティル: 抗潰瘍効果を持つ合成プロスタグランジンE2アナログ。
リオプロスティル: 胃保護に使用されるプロスタグランジンE1アナログ。
ロサプロストルの独自性
ロサプロストルは、効力と副作用のバランスを実現する特定の化学構造によって独自です。 安全性のプロファイルに優れ、他のいくつかのプロスタグランジンアナログと比較して低用量で効果を発揮します .
特性
CAS番号 |
56695-65-9 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC名 |
7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m0/s1 |
InChIキー |
NMAOJFAMEOVURT-RTKIROINSA-N |
SMILES |
CCCCCCC1CCC(C1CCCCCCC(=O)O)O |
異性体SMILES |
CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)O)O |
正規SMILES |
CCCCCCC1CCC(C1CCCCCCC(=O)O)O |
外観 |
Solid powder |
Key on ui other cas no. |
56695-65-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
9-hydroxy-19,20-bisnorprostanoic acid 9-hydroxy-19,20-bisnorprostanoic acid, monosodium salt 9-hydroxy-19,20-bisnorprostanoic acid, monosodium salt, (1S-(1alpha,2beta,5beta))-isomer IBI-C83 rosaprostol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does rosaprostol exert its cytoprotective effects on the gastric mucosa?
A1: While the exact mechanism is not fully elucidated in the provided research, rosaprostol, being a prostaglandin analogue, likely mimics the actions of endogenous prostaglandins like prostaglandin E2 (PGE2). [] These actions include stimulating mucus and bicarbonate secretion, enhancing mucosal blood flow, and promoting epithelial cell restitution and repair. []
Q2: Does rosaprostol directly affect gastric acid secretion?
A2: Yes, rosaprostol has been shown to inhibit gastric acid secretion. [] This effect contributes to its ability to protect the gastric mucosa from damage induced by various factors, including non-steroidal anti-inflammatory drugs (NSAIDs). [, ]
Q3: What is the evidence for rosaprostol's protective effects against NSAID-induced gastric damage?
A3: Studies have demonstrated that rosaprostol effectively prevents and treats digestive disorders associated with NSAID use. [, ] This protective effect is attributed to its ability to counteract the negative impact of NSAIDs on the gastric mucosal barrier, as evidenced by continuous measurements of gastric pH. []
Q4: What is the pharmacokinetic profile of rosaprostol?
A4: After oral administration, rosaprostol reaches peak plasma concentration (Cmax) around 4 hours. [] It undergoes rapid metabolism, primarily via first-pass metabolism, resulting in the formation of its main metabolite, 3-(2-n-hexyl-5-hydroxy-cyclopentyl)propionic acid. [] The metabolite reaches Cmax earlier (2 hours) than the parent drug. [] Rosaprostol has a mean half-life of approximately 5 hours, while its metabolite has a half-life of about 3 hours. []
Q5: How is rosaprostol eliminated from the body?
A5: Rosaprostol is entirely metabolized in the body. [] Its metabolite is partially eliminated in the urine, but this represents a small fraction of the administered dose. []
Q6: Does rosaprostol affect the immune system?
A6: In vitro studies suggest that rosaprostol, unlike some other prostaglandins, does not significantly affect various immune parameters. [] These include mitogen-induced proliferation of peripheral mononuclear cells, antibody-mediated T cell activation, and lymphokine secretion. []
Q7: What evidence supports the use of rosaprostol in treating gastritis?
A7: Clinical studies indicate that rosaprostol effectively treats gastritis, leading to a complete resolution of subjective and objective symptoms within the first ten days of treatment. [] Endoscopic and histological findings also demonstrate significant improvement, with near normalization in most cases. []
Q8: Has rosaprostol shown efficacy in treating duodenal ulcers?
A8: Yes, rosaprostol has demonstrated efficacy in treating duodenal ulcers, particularly in patients who have not responded well to H2 receptor antagonists. [] Combined treatment with rosaprostol and an H2 blocker shows statistically significant improvements compared to H2 blocker therapy alone. []
Q9: What is the chemical structure of rosaprostol?
A9: Rosaprostol is a synthetic prostaglandin analogue structurally similar to prostaglandin E. [] Its full chemical name is 9-hydroxy-19,20-bis-norprostanoic acid. []
Q10: Are there different stereoisomers of rosaprostol, and do they differ in activity?
A10: Yes, rosaprostol possesses several chiral centers, leading to the existence of different stereoisomers. [, ] These stereoisomers can exhibit varying levels of biological activity. [] Efficient synthetic methods have been developed to access all enantiomerically pure stereoisomers, allowing for the investigation of their individual pharmacological properties. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


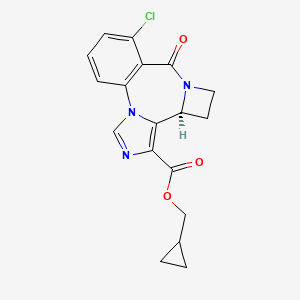
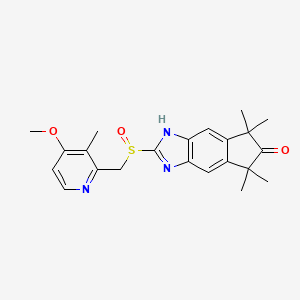
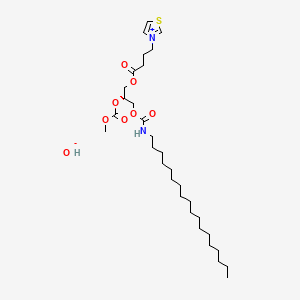
![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)
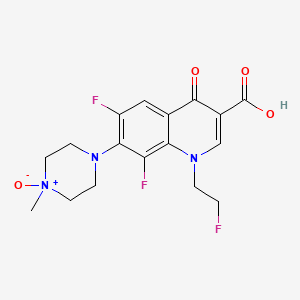
![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)
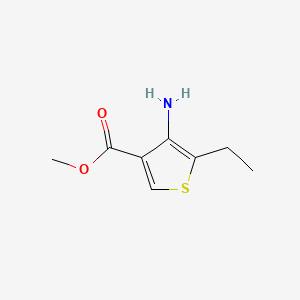
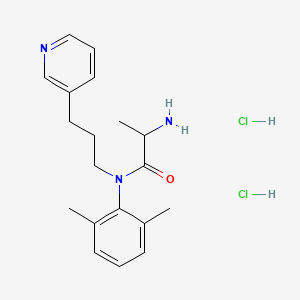
![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)
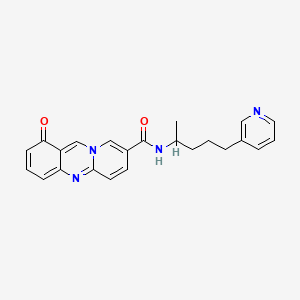
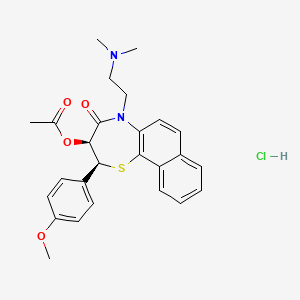
![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)
![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)
